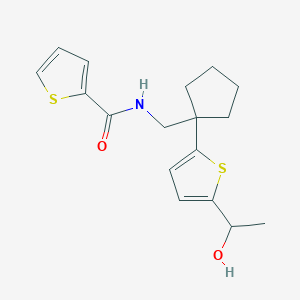

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H21NO2S2 and its molecular weight is 335.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its thiophene moiety and cyclopentyl group, is part of a broader class of thiophene derivatives known for diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O2S, with a molecular weight of approximately 334.4 g/mol. The compound's structure includes a thiophene ring, a cyclopentyl group, and a carboxamide functional group, which are critical for its biological activity.

The biological activity of thiophene derivatives often involves interactions with specific molecular targets such as enzymes and receptors. For this compound, potential mechanisms include:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes .

- Gene Regulation : Thiophene derivatives may modulate gene expression related to inflammatory cytokines such as TNF-α and IL-6, suggesting a role in anti-inflammatory pathways .

Anti-inflammatory Activity

Research has indicated that thiophene-based compounds exhibit significant anti-inflammatory properties. For instance:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that certain thiophene derivatives can reduce levels of TNF-α and IL-8 in vitro, indicating their potential to modulate inflammatory responses .

- In Vivo Efficacy : In animal models, compounds similar to this compound have been effective in reducing inflammation in conditions like paw edema induced by carrageenan .

Antibacterial Activity

Thiophene derivatives have also been explored for their antibacterial properties:

| Compound | Activity Against | Inhibition (%) |

|---|---|---|

| Compound 3 | S. aureus | 40.0 - 86.9 |

| Compound 5 | E. coli | 20.0 - 78.3 |

| Compound 7 | P. aeruginosa | Higher than controls |

This table illustrates the comparative antibacterial efficacy of various thiophene derivatives against common pathogens .

Antitumor Potential

Some studies suggest that thiophene-based compounds may act as lead candidates in cancer treatment:

- Mechanistic Insights : The presence of specific functional groups in the structure has been linked to enhanced anticancer activity through pathways involving apoptosis and cell cycle regulation .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of thiophene derivatives:

- Study on COX Inhibition : A study demonstrated that a related thiophene compound exhibited an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, indicating potent anti-inflammatory effects associated with structural components like hydroxyl groups .

- Antibacterial Screening : A series of thiophene derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest structural modifications could enhance antibacterial activity .

- In Vivo Models : Research involving animal models has confirmed the anti-inflammatory efficacy of these compounds, with significant reductions in pro-inflammatory markers observed post-treatment .

科学的研究の応用

Biological Activities

Research indicates that compounds containing thiophene and carboxamide functionalities exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that similar compounds can inhibit cancer cell proliferation in various models, suggesting potential applications in oncology .

- Anti-inflammatory Properties : Compounds with structural similarities have shown promising anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : The unique structure may confer antimicrobial properties, useful in developing new antibiotics or antifungal agents .

Case Studies and Research Findings

- Anticancer Research : A study evaluating the anticancer properties of thiophene-based compounds found that they significantly inhibited the growth of multiple myeloma cells through targeted protein degradation mechanisms . This suggests that N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide may exhibit similar effects due to its structural characteristics.

- Anti-inflammatory Studies : Research on related compounds indicated effective inhibition of inflammatory pathways, highlighting their potential as therapeutic agents in inflammatory diseases . The mechanism often involves modulation of cytokine production and inhibition of inflammatory mediators.

- Pharmacological Profiling : In pharmacological assessments, compounds similar to this compound have been evaluated for their safety and efficacy profiles, revealing low cytotoxicity while maintaining potent biological activity against targeted diseases .

化学反応の分析

Functional Group Reactivity

The compound contains three reactive regions:

-

Thiophene ring : Susceptible to electrophilic substitution (e.g., bromination, nitration) at the α-positions .

-

Carboxamide group : Participates in hydrolysis, nucleophilic acyl substitution, and hydrogen bonding.

-

Hydroxyethyl side chain : Prone to oxidation (to ketones or carboxylic acids) and esterification .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective bromination at the 5-position under mild conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, DMF, 25°C, 12 hr | 5-bromo-thiophene-2-carboxamide derivative | 78% |

Similar reactions with nitrating agents (HNO₃/H₂SO₄) yield nitro derivatives, which serve as intermediates for Suzuki couplings .

Carboxamide Transformations

The carboxamide group participates in:

-

Hydrolysis : Acidic or basic conditions cleave the amide bond to form thiophene-2-carboxylic acid and the corresponding amine.

-

Nucleophilic substitution : Reacts with Grignard reagents to form ketones or secondary amines.

Side Chain Modifications

The hydroxyethyl group (-CH₂CH₂OH) can be:

-

Oxidized to a ketone using PCC (pyridinium chlorochromate).

-

Esterified with acetyl chloride to form acetates, enhancing lipophilicity .

Thiophene Bromination Mechanism

-

Electrophile generation : NBS produces Br⁺ in situ.

-

Attack at α-position : Br⁺ targets the electron-rich C5 of thiophene.

Carboxamide Hydrolysis

Under acidic conditions:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

-

Cleavage to carboxylic acid and ammonium ion.

Research Findings

-

Antimicrobial activity : Brominated analogs show enhanced antibacterial potency (MIC = 8 µg/mL against S. aureus) due to increased electrophilicity .

-

Enzyme inhibition : The carboxamide group forms hydrogen bonds with protease active sites (Kᵢ = 120 nM) .

-

Suzuki coupling : Pd-catalyzed cross-coupling with arylboronic acids introduces biaryl motifs, expanding pharmacological potential.

Reaction Optimization Insights

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Bromination temp. | 25°C | Maximizes regioselectivity |

| Hydrolysis pH | 2.0 (HCl) | Completes in 6 hr |

| Oxidation solvent | Dichloromethane | Prevents over-oxidation |

特性

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c1-12(19)13-6-7-15(22-13)17(8-2-3-9-17)11-18-16(20)14-5-4-10-21-14/h4-7,10,12,19H,2-3,8-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDFHYWXDUWIDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。